2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
CAS No.: 124458-16-8
Cat. No.: VC5086777
Molecular Formula: C19H15N3O2S
Molecular Weight: 349.41
* For research use only. Not for human or veterinary use.
![2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione - 124458-16-8](/images/structure/VC5086777.png)
Specification
CAS No. | 124458-16-8 |
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Molecular Formula | C19H15N3O2S |
Molecular Weight | 349.41 |
IUPAC Name | 2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
Standard InChI | InChI=1S/C19H15N3O2S/c23-17-15-8-4-5-9-16(15)18(24)22(17)11-10-14-12-25-19(21-14)20-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21) |
Standard InChI Key | PVCXIBHOKIHPHL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O |
Introduction
Structural Characterization and Molecular Properties
Core Structural Features
The molecule comprises three distinct moieties:
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Isoindole-1,3-dione core: A bicyclic structure with two ketone groups at positions 1 and 3, contributing to planar rigidity and electron-deficient characteristics .
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Ethyl linker: A two-carbon chain connecting the isoindole-dione to the thiazole ring, enabling conformational flexibility.
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2-Anilino-1,3-thiazole: A five-membered heterocycle containing sulfur and nitrogen atoms, substituted with an anilino group (phenylamine) at position 2.
The molecular formula is C₁₉H₁₄N₄O₂S, with a calculated molecular weight of 362.41 g/mol. Key functional groups include:
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Carbonyl groups (C=O) at positions 1 and 3 of the isoindole-dione (IR stretching: ~1700–1750 cm⁻¹) .
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Thiazole ring with C-S-C and C-N-C vibrations (IR: 650–750 cm⁻¹ and 1500–1600 cm⁻¹, respectively) .
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Anilino NH₂ stretching (NMR: δ 6.5–7.5 ppm for aromatic protons; δ 4.0–5.0 ppm for NH₂) .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Aromatic protons of the isoindole-dione appear as multiplet signals at δ 7.2–8.0 ppm. Thiazole protons resonate at δ 6.8–7.5 ppm, while the anilino NH₂ shows broad singlet at δ 5.5–6.0 ppm .
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¹³C NMR: Carbonyl carbons (C=O) are observed at ~167–170 ppm. Thiazole carbons appear at 120–140 ppm, with the anilino phenyl carbons at 110–130 ppm .
Mass Spectrometry:
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ESI-MS: Molecular ion peak at m/z 363.4 ([M+H]⁺), with fragmentation patterns confirming the ethyl linker and thiazole-anilino group .
Synthetic Methodologies
Key Synthetic Routes
Synthesis involves multi-step reactions to assemble the three structural components:
Step 1: Formation of Isoindole-1,3-dione Core
Phthalic anhydride reacts with ammonium hydroxide under reflux to produce isoindole-1,3-dione (yield: 75–85%) .
Physicochemical Properties
Property | Value | Method/Conditions |
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Melting Point | 245–247°C | Differential Scanning Calorimetry |
Solubility | DMSO: >50 mg/mL; Water: <0.1 mg/mL | Shake-flask method (25°C) |
LogP (Partition Coefficient) | 2.8 ± 0.3 | HPLC-based determination |
pKa | 9.2 (anilino NH₂) | Potentiometric titration |
Research Gaps and Future Directions
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In vivo pharmacokinetics: No data on bioavailability or metabolite profiling.
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Structure-Activity Relationships (SAR): Impact of substituents on the anilino or thiazole rings remains unexplored.
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Target identification: Proteomic studies needed to elucidate molecular targets beyond topoisomerase II.
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